tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate: is a chemical compound with the molecular formula C14H26BrNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromopropyl chain, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-bromopropyl)cyclopentylmethylamine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include steps such as solvent extraction, purification by column chromatography, and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopropyl chain can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce hydroxylated or carbonylated derivatives.
- Reduction reactions result in the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of functionalized polymers and materials.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Evaluated for its pharmacokinetic properties and bioavailability in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of novel catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl N-(3-bromopropyl)carbamate: A simpler analog lacking the cyclopentyl ring.
tert-Butyl N-(3-chloropropyl)carbamate: Similar structure with a chlorine atom instead of bromine.
tert-Butyl N-(3-iodopropyl)carbamate: Contains an iodine atom, offering different reactivity and properties.
Uniqueness:
- The presence of the cyclopentyl ring in tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate provides additional steric and electronic effects, potentially enhancing its binding interactions and stability.
- The bromine atom offers unique reactivity compared to chlorine or iodine, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694735-37-8 |
---|---|
Molecular Formula |
C14H26BrNO2 |
Molecular Weight |
320.3 |
Purity |
95 |
Origin of Product |
United States |
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